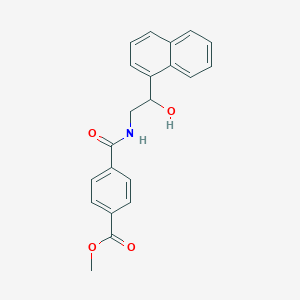

Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(2-hydroxy-2-naphthalen-1-ylethyl)carbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-26-21(25)16-11-9-15(10-12-16)20(24)22-13-19(23)18-8-4-6-14-5-2-3-7-17(14)18/h2-12,19,23H,13H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMGMBAOFDVNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate has a wide range of applications in scientific research:

Chemistry

The compound serves as a building block in organic synthesis. It can participate in various chemical reactions, including:

- Oxidation: Modifying functional groups.

- Reduction: Altering oxidation states.

- Substitution Reactions: Replacing functional groups to create derivatives.

These reactions allow researchers to explore new compounds with varying properties.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and biomolecules. Its unique structure may confer specific biological activities, making it a candidate for further exploration in:

- Enzyme Inhibition Studies: Investigating its role as a potential inhibitor of specific enzymes.

- Cellular Interaction Studies: Understanding how it interacts with cellular receptors or pathways.

Medicine

Research is ongoing to evaluate its therapeutic potential, particularly in:

- Anticancer Research: The compound's structural features may allow it to target cancer cells effectively.

- Drug Development: Its unique properties may lead to the development of new drugs for various diseases.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Enzyme Interaction

Another research project focused on the interaction of this compound with carbonic anhydrase isozymes. The findings revealed that it could act as a selective inhibitor, which opens avenues for treating conditions related to enzyme dysregulation.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Methyl 2-(naphthalen-1-yl)acetate

Naphthalene-1-carboxylic acid

2-Hydroxy-1-naphthaldehyde

This comprehensive overview provides a detailed understanding of Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing Methyl 4-((2-hydroxy-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate, and how can purity be optimized?

- Synthesis : A common approach involves coupling 4-carboxybenzoic acid derivatives with naphthalene-containing amines. For example, phosphorous pentachloride (PCl₅) can activate the carboxyl group, followed by nucleophilic substitution with a hydroxy-naphthylethylamine intermediate (see ).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Monitor purity via TLC (Rf ~0.5 in ethyl acetate:hexane 1:1) and confirm by HPLC (C18 column, acetonitrile/water gradient) .

- Safety : Handle PCl₅ and AlCl₃ in a fume hood with PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation hazards) .

Q. What safety protocols are critical when handling this compound?

- Exposure Controls : Use NIOSH-approved safety glasses, gloves, and lab coats. Work in a BS-certified fume hood with local exhaust ventilation. Avoid skin contact; wash hands immediately after handling .

- Emergency Measures : For accidental ingestion, rinse mouth and seek medical attention. Contaminated clothing must be removed and disposed of as hazardous waste .

Q. How can the compound be characterized structurally?

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the methyl ester (~3.9 ppm, singlet) and naphthyl aromatic protons (7.2–8.5 ppm).

- IR : Confirm carbamoyl C=O stretch (~1650–1700 cm⁻¹) and ester C=O (~1720 cm⁻¹).

Advanced Research Questions

Q. How can conflicting data in reaction yields or byproduct formation be resolved?

- Methodology :

Reaction Monitoring : Use GC or TLC at intervals to identify intermediate species (e.g., unreacted starting material or acyl chloride intermediates) .

Byproduct Analysis : Employ LC-MS to detect side products like hydrolyzed esters or naphthyl degradation compounds. Adjust stoichiometry (e.g., excess amine) to suppress side reactions .

Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict reaction pathways and identify energetically favorable intermediates .

Q. What mechanistic insights explain the regioselectivity in carbamoyl group formation?

- Key Factors :

- Steric Effects : The naphthalen-1-yl group directs the hydroxyethylamine nucleophile to the para position of the benzoate due to reduced steric hindrance.

- Electronic Effects : Electron-withdrawing ester groups activate the carbonyl carbon for nucleophilic attack.

Q. How can the compound be applied in drug discovery or materials science?

- Drug Discovery :

- Target : Explore its potential as a cytosolic phospholipase A2α (cPLA2α) inhibitor by modifying the sulfamoyl or naphthyl groups (see analogs in ).

- Bioactivity Screening : Perform enzyme inhibition assays (IC₅₀ determination) and cytotoxicity profiling (MTT assay) .

- Materials Science :

- OLED Applications : Investigate photophysical properties (e.g., fluorescence quantum yield, solvatochromism) for use as an emissive layer component .

Q. What advanced analytical techniques resolve crystallographic or solubility challenges?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.